molecular formula C12H15BrClN B6156962 8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride CAS No. 1314660-11-1

8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] hydrochloride

Cat. No.: B6156962
CAS No.: 1314660-11-1
M. Wt: 288.6
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Description

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Spirocyclization: The spirocyclic structure is introduced through a cycloaddition reaction, often involving a cyclobutane precursor.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the isoquinoline ring or the bromine substituent using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced isoquinoline or debrominated products.

    Substitution: Azido or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.

Biology

In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its spirocyclic structure is of particular interest for the design of drugs with improved stability and bioavailability.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 8’-fluoro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride
  • 8’-chloro-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride
  • 8’-iodo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride

Uniqueness

8’-bromo-2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The spirocyclic structure also imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

CAS No.

1314660-11-1

Molecular Formula

C12H15BrClN

Molecular Weight

288.6

Purity

95

Origin of Product

United States

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